molecular formula C6H10N2O2 B1347303 Ethyl 2-[cyano(methyl)amino]acetate CAS No. 71172-40-2

Ethyl 2-[cyano(methyl)amino]acetate

Cat. No. B1347303
CAS RN: 71172-40-2
M. Wt: 142.16 g/mol
InChI Key: XAQCCOWORNOSSQ-UHFFFAOYSA-N
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Description

Ethyl cyanoacetate is an organic compound that contains a carboxylate ester and a nitrile . It is a colorless liquid with a pleasant odor . This material is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .


Synthesis Analysis

Ethyl cyanoacetate may be prepared in various ways . Some of the methods include:

  • Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide .
  • Fischer esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids .
  • Reaction of the sodium cyanoacetate with ethyl bromide in an aqueous–organic two-phase system in the presence of a phase transfer catalyst .
  • Oxidation of 3-ethoxypropionitrile, an ether, with oxygen under pressure in the presence of cobalt (II) acetate tetrahydrate as catalyst and N -hydroxyphthalimide as a radical generator .


Molecular Structure Analysis

The molecular formula of Ethyl cyanoacetate is C5H7NO2 . The molecular weight is 113.11 g/mol .


Chemical Reactions Analysis

Ethyl cyanoacetate is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition . This reactivity is similar to that of esters of malonic acid .


Physical And Chemical Properties Analysis

Ethyl cyanoacetate has a density of 1.061 - 1.062 at 20°C/4°C . It is a colorless liquid with low viscosity and a faint sweet smell in pure form .

Safety And Hazards

Ethyl cyanoacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Cyanoacetamide-N-derivatives, including Ethyl cyanoacetate, have drawn the attention of biochemists in the last decade due to the diverse biological activities reported for many derivatives of cyanoacetamide . They are considered one of the most important precursors for heterocyclic synthesis and are utilized extensively as reactants to form a variety of heterocyclic compounds . This suggests a potential for evolving better chemotherapeutic agents .

properties

IUPAC Name

ethyl 2-[cyano(methyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-3-10-6(9)4-8(2)5-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQCCOWORNOSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289408
Record name ethyl n-cyano-n-methylglycinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[cyano(methyl)amino]acetate

CAS RN

71172-40-2
Record name NSC60693
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Record name ethyl n-cyano-n-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL N-CYANO-N-METHYLAMINOACETATE
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